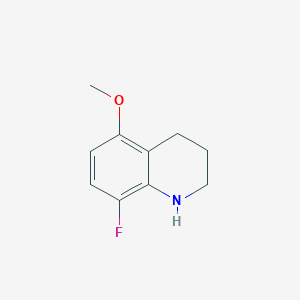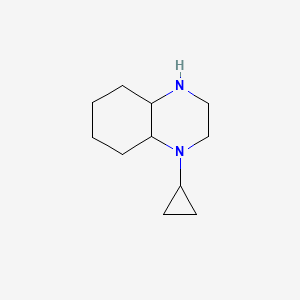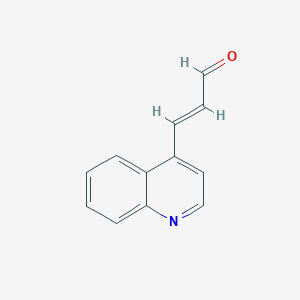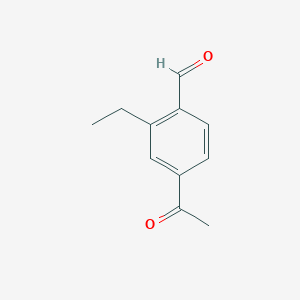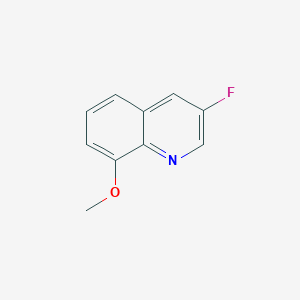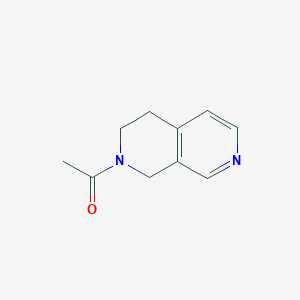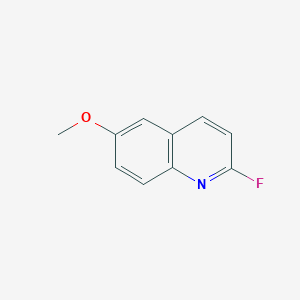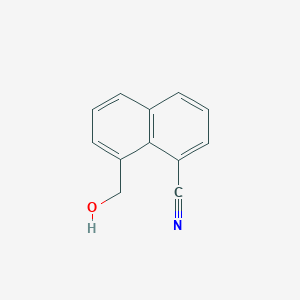
1-Cyanonaphthalene-8-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanonaphthalene-8-methanol is an organic compound with the molecular formula C12H9NO It is a derivative of naphthalene, featuring a cyano group (-CN) at the first position and a hydroxymethyl group (-CH2OH) at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-8-methanol can be synthesized through several methods. One common approach involves the reaction of 1-cyanonaphthalene with formaldehyde under basic conditions to introduce the hydroxymethyl group at the eighth position. The reaction typically requires a catalyst such as sodium hydroxide and is carried out in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanonaphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like hydroxide ions or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed:
Oxidation: 1-Cyanonaphthalene-8-carboxylic acid.
Reduction: 1-Aminonaphthalene-8-methanol.
Substitution: 1-Hydroxynaphthalene-8-methanol
Aplicaciones Científicas De Investigación
1-Cyanonaphthalene-8-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-cyanonaphthalene-8-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes and receptors .
Comparación Con Compuestos Similares
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyanonaphthalene: Has the cyano group at the second position, leading to different reactivity and properties.
1-Hydroxynaphthalene: Lacks the cyano group, affecting its chemical behavior and applications
Uniqueness: 1-Cyanonaphthalene-8-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups make it a valuable compound for synthetic chemistry and various research fields .
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
8-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,14H,8H2 |
Clave InChI |
ZVVRMCKSAQGLGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CO)C(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


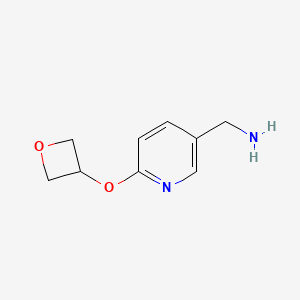
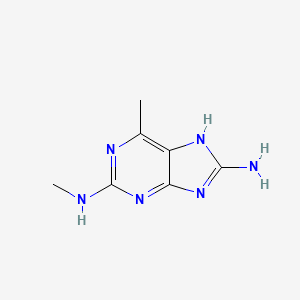
![3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15070888.png)
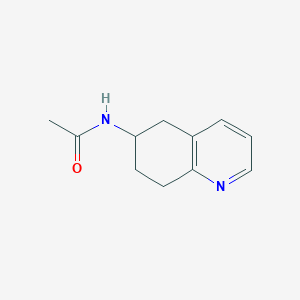
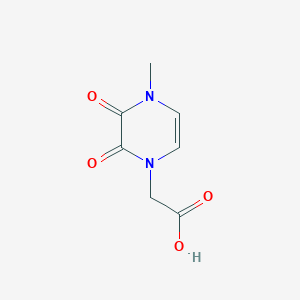
![[2-(Trifluoromethyl)oxan-4-yl]methanamine](/img/structure/B15070905.png)
